molecular formula C16H19NO4 B573643 1-tert-Butyl 3-ethyl 1H-indole-1,3-dicarboxylate CAS No. 177200-90-7

1-tert-Butyl 3-ethyl 1H-indole-1,3-dicarboxylate

Cat. No.: B573643
CAS No.: 177200-90-7
M. Wt: 289.331
InChI Key: JZTVIBPTOJFNDD-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 1H-indole-1,3-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(tert-butoxycarbonyl)indole-3-carboxylate typically involves the reaction of indole derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative. The aldehyde group is then reduced, and the resulting alcohol is protected with tert-butyl(dimethyl)silyl chloride .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-ethyl 1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-tert-Butyl 3-ethyl 1H-indole-1,3-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a precursor to biologically active natural products.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(tert-butoxycarbonyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors, influencing biological processes such as cell signaling and gene expression. The Boc protecting group helps stabilize the compound, allowing it to interact more effectively with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl 3-ethyl 1H-indole-1,3-dicarboxylate stands out due to its unique combination of the ethyl ester and Boc protecting group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

177200-90-7

Molecular Formula

C16H19NO4

Molecular Weight

289.331

IUPAC Name

1-O-tert-butyl 3-O-ethyl indole-1,3-dicarboxylate

InChI

InChI=1S/C16H19NO4/c1-5-20-14(18)12-10-17(15(19)21-16(2,3)4)13-9-7-6-8-11(12)13/h6-10H,5H2,1-4H3

InChI Key

JZTVIBPTOJFNDD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C

Synonyms

1H-INDOLE-1,3-DICARBOXYLIC ACID, 1-(1,1-DIMETHYLETHYL)3-ETHYL ESTER

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.15 g of ethyl indole-3-carboxylate, 4.36 g of di-tert-butylcarbonate and 0.02 g of 4-DMAP in 30 ml of acetonitrile is stirred at room temperature for 15 min. The reaction mixture is then diluted with 200 ml of ethyl acetate. The organic phase is washed with dilute hydrochloric acid, water and saturated sodium chloride solution in succession, dried over sodium sulfate and concentrated. Purification by means of FC over 80 g of silica gel with a 15:1 mixture of hexane and ethyl acetate as the mobile phase gives 5.1 g of the title compound: Rf (G)=0.41.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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